molecular formula C12H23NO3 B2429164 1-Boc-3-(hydroxymethyl)-3-methylpiperidine CAS No. 406212-48-4

1-Boc-3-(hydroxymethyl)-3-methylpiperidine

Cat. No.: B2429164
CAS No.: 406212-48-4
M. Wt: 229.32
InChI Key: ZGNKCYOZCJEKOH-LBPRGKRZSA-N
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Description

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is a chemical compound with the molecular formula C11H21NO3. It is a derivative of piperidine, a six-membered heterocyclic amine. The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group attached to the nitrogen atom, a hydroxymethyl group at the third position, and a methyl group at the same position on the piperidine ring. This compound is commonly used as an intermediate in the synthesis of various pharmaceuticals and biologically active molecules .

Scientific Research Applications

1-Boc-3-(hydroxymethyl)-3-methylpiperidine has a wide range of applications in scientific research:

Safety and Hazards

It is advised to avoid breathing mist, gas, or vapors of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine. Contact with skin and eyes should be avoided. Use personal protective equipment and wear chemical impermeable gloves. Ensure adequate ventilation and remove all sources of ignition. Evacuate personnel to safe areas and keep people away from and upwind of spill/leak .

Future Directions

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is used as a reactant for the synthesis of Pim-1 inhibitors, Vasopressin1b receptor antagonists, CXCR4 antagonists as anti-HIV agents, Amide CCR5 antagonist, PSSRI-based inhibitors of S. aureus multidrug efflux pumps, and Human GnRH receptor antagonists . This suggests that it has potential applications in the development of various therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-Boc-3-(hydroxymethyl)-3-methylpiperidine typically involves the following steps:

    Protection of Piperidine: The piperidine ring is first protected by introducing a Boc group. This is usually achieved by reacting piperidine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.

    Introduction of Hydroxymethyl Group: The hydroxymethyl group is introduced at the third position of the piperidine ring. This can be done through a variety of methods, including the use of formaldehyde and a reducing agent like sodium borohydride.

    Methylation: The methyl group is introduced at the same position as the hydroxymethyl group.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This involves the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

1-Boc-3-(hydroxymethyl)-3-methylpiperidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

    1-Boc-3-(hydroxymethyl)piperidine: Similar structure but lacks the methyl group at the third position.

    1-Boc-3-methylpiperidine: Similar structure but lacks the hydroxymethyl group.

    3-(hydroxymethyl)-3-methylpiperidine: Lacks the Boc protecting group.

Uniqueness

1-Boc-3-(hydroxymethyl)-3-methylpiperidine is unique due to the presence of both the Boc protecting group and the hydroxymethyl and methyl groups at the third position. This combination of functional groups provides versatility in chemical reactions and makes the compound a valuable intermediate in the synthesis of complex molecules .

Properties

IUPAC Name

tert-butyl 3-(hydroxymethyl)-3-methylpiperidine-1-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H23NO3/c1-11(2,3)16-10(15)13-7-5-6-12(4,8-13)9-14/h14H,5-9H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGNKCYOZCJEKOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCN(C1)C(=O)OC(C)(C)C)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods I

Procedure details

To a 0° C. stirred solution of Intermediate 54 (1.17 g, 4.56 mmol) in dry THF (20 ml) was added LiAlH4 (1.0 M in THF, 9.11 ml, 9.11 mmol) dropwise and the reaction was allowed to warm to room temperature. Upon completion as indicated by TLC, the reaction was carefully quenched with saturated NH4Cl and EtOAc was added. The layers were separated, the aqueous layer was extracted with EtOAc (3×15 ml) and the organic extracts were combined. The organic phase was dried over Na2SO4, filtered and concentrated under reduced pressure to yield 0.844 g (42.1%) of 3-hydroxymethyl-3-methyl-piperidine-1-carboxylic acid tert-butyl ester (Intermediate 55). 1H NMR (400 MHz, CDCl3) δ ppm 0.9 (s, 3 H), 1.3 (m, 2 H), 1.5 (s, 9 H), 1.5 (m, 3 H), 2.9 (s, 1 H), 3.1 (s, 1 H), 3.5 (d, J=11.5 Hz, 1 H), 3.8 (m, 2 H).
Quantity
1.17 g
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reactant
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20 mL
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9.11 mL
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reactant
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Synthesis routes and methods II

Procedure details

To a cold (−20° C.) solution of 1-tert-butyl 3-ethyl 3-methyl-1,3-piperidinedi-carboxylate (2.3 g, 8.48 mmol) in dry THF was added LiBH4 (2M in THF, 10.6 mmol), and the stirring was continued overnight. The reaction mixture was allowed to warm to room temperature. The reaction mixture was cooled by ice water and acidified (pH 5-6) with aqueous 1N HCl. The mixture was concentrated under reduced pressure, then extracted with ethyl acetate. The organic phase was separated, dried over MgSO4, filtered, and evaporated. The crude product was purified by column chromatography on silica gel (hexane:ethyl acetate, 4:1-3:1) to give tert-butyl 3-(hydroxymethyl)-3-methyl-1-piperidinecarboxylate as a colorless oil form (1.5 g, yield; 78%).
Quantity
2.3 g
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reactant
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10.6 mmol
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reactant
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ice water
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Synthesis routes and methods III

Procedure details

6.14 ml (1.2 M in toluene, 7.37 mmol) of DIBALH was dropped to a dry ice cooled (−30° C.) solution of 1.00 g (3.69 mmol) crude 3-methyl-piperidine-1,3-dicarboxylic acid 1-tert-butyl ester 3-ethyl ester in 2 ml of THF. The reaction was warmed up (0° C. for 1 h), continued for 3 h, cooled (−15° C.) and treated again with 0.61 ml (1.2 M in toluene, 0.74 mmol) of DIBALH. After 1 h the reaction was warmed up to 0° C. and neutralized with aqueous 10% KHSO4 solution. The mixture was extracted with ether (3×), the organic phases were washed with a aqueous 10% NaCl solution, dried (Na2SO4) and evaporated to give after flash silica gel column (n-heptane/EtOAc 9:1) 0.61 g (73%) of the title compound as yellow oil. MS: 230.0 (MH+).
Quantity
6.14 mL
Type
reactant
Reaction Step One
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0 (± 1) mol
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reactant
Reaction Step One
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2 mL
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0.61 mL
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Yield
73%

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